molecular formula C8H7NO B024747 3-Methylfuro[3,2-b]pyridine CAS No. 107096-11-7

3-Methylfuro[3,2-b]pyridine

Cat. No. B024747
CAS RN: 107096-11-7
M. Wt: 133.15 g/mol
InChI Key: ZODAEGCLBQIRLR-UHFFFAOYSA-N
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Description

“3-Methylfuro[3,2-b]pyridine” is a chemical compound . It is a white to yellow solid . It is also known as a 2- and 3-methyl derivative of furo[3,2-b]pyridine .


Synthesis Analysis

The synthesis of “3-Methylfuro[3,2-b]pyridine” has been described in several studies. The hydroxy ester was O-alkylated with ethyl bromoacetate or ethyl 2-bromopropionate to give the diester . Cyclization of the compound afforded ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, which in turn was hydrolyzed and decarboxylated to give furo[3,2-b]pyridin-3-(2H)-one . The cyclization of the bromoacetylpyridone by the action of silver oxide in methanol gave 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which was reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine with lithium aluminum hydride in dimethoxyethane .


Molecular Structure Analysis

The molecular formula of “3-Methylfuro[3,2-b]pyridine” is C8H7NO . The molecular weight is 133.147 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Methylfuro[3,2-b]pyridine” include O-alkylation, cyclization, hydrolysis, decarboxylation, and reduction . The ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methylfuro[3,2-b]pyridine” include a white to yellow solid physical form . The predicted density is 1.380±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

  • Synthesis Methods and Derivatives : Several studies have developed methods for synthesizing "3-Methylfuro[3,2-b]pyridine" and its derivatives. These methods offer potential applications in pharmaceutical and biotechnology industries due to their simplicity and efficiency. For example, Morita and Shiotani (1986) presented a simple synthesis method from ethyl 3-hydroxyisonicotinate (Morita & Shiotani, 1986). Another study by Shiotani and Morita (1986) also provided a convenient synthesis of furo[3,2-b]pyridine and its derivatives (Shiotani & Morita, 1986).

  • Photochemical Behavior : Jones and Phipps (1975) investigated the photochemical behavior of some furo- and pyrrolo-[3,2-b]pyridin-2-ones, which leads to dimeric products and electrocyclic ring opening (Jones & Phipps, 1975).

  • Polyfunctionalized Derivatives : Jasselin-Hinschberger et al. (2013) presented a procedure for successive regioselective lithiations/electrophilic trapping of furo[3,2-b]pyridines, leading to polyfunctionalized derivatives in good overall yields (Jasselin-Hinschberger et al., 2013).

  • Preparation Methods : A general method for the preparation of 2,3,5-trisubstituted-furo[3,2-b]pyridines was demonstrated by Mathes and Filla (2003), including the synthesis of selective 5-HT1F receptor agonists (Mathes & Filla, 2003).

  • Building Blocks for Organic Compounds : Bencková and Krutošíková (1999) synthesized 5-Aminofuro[3,2-c]pyridinium tosylates and substituted Furo[3,2-c]pyridine N-oxides, which can be used as building blocks for various organic compounds (Bencková & Krutošíková, 1999).

  • Molecular Structure Studies : Studies have also focused on the molecular structure and properties of compounds involving furo[3,2-b]pyridine. For example, Kaigorodova et al. (2004) studied the alkylation of 3-cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone by active halomethylene compounds (Kaigorodova et al., 2004).

  • Magnetic Properties : Baran et al. (2005) explored the structural characterization, spectral, and magnetic properties of isothiocyanate nickel(II) complexes with furopyridine derivatives (Baran et al., 2005).

Future Directions

The future directions for “3-Methylfuro[3,2-b]pyridine” could involve further exploration of its potential as a scaffold for potent and highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

3-methylfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODAEGCLBQIRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577825
Record name 3-Methylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylfuro[3,2-b]pyridine

CAS RN

107096-11-7
Record name 3-Methylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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